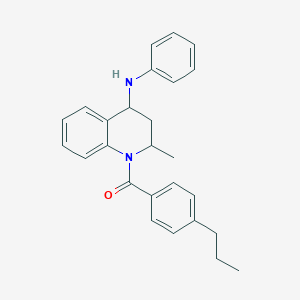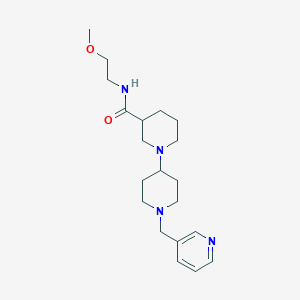
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide, commonly known as CP 55940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound has been found to have significant effects on the endocannabinoid system, which is involved in the regulation of various physiological processes in the body.
Mecanismo De Acción
CP 55940 acts as a potent agonist at both the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors by CP 55940 leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes. CP 55940 has been found to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
CP 55940 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CP 55940 has also been found to have significant effects on the immune system, modulating the release of cytokines and other immune mediators. In addition, CP 55940 has been found to have significant effects on pain, inflammation, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CP 55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound has been extensively characterized in vitro and in vivo, making it a reliable tool for investigating the endocannabinoid system. However, one of the limitations of using CP 55940 is its potential for inducing psychoactive effects, which may confound the interpretation of results.
Direcciones Futuras
There are several future directions for research on CP 55940. One area of interest is the development of more selective agonists and antagonists of the CB1 and CB2 receptors, which may have fewer side effects and better therapeutic potential. Another area of interest is the investigation of the effects of CP 55940 on other physiological processes, such as metabolism, cardiovascular function, and cognition. Finally, there is a need for further research on the potential therapeutic applications of CP 55940, particularly in the treatment of pain, inflammation, and neurodegenerative diseases.
Conclusion
In conclusion, CP 55940 is a synthetic cannabinoid compound that has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. This compound has been found to have significant effects on the CB1 and CB2 receptors, modulating the release of various neurotransmitters, immune mediators, and other physiological processes. While CP 55940 has several advantages as a research tool, it is important to consider its potential for inducing psychoactive effects and to use it judiciously in lab experiments. Overall, further research on CP 55940 and other synthetic cannabinoids may lead to new insights into the endocannabinoid system and its potential therapeutic applications.
Métodos De Síntesis
CP 55940 is synthesized through a multi-step process, involving the reaction of 4-chlorobenzyl cyanide with 3,4-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine with lithium aluminum hydride. The resulting amine is then reacted with piperazinecarboxylic acid to yield CP 55940.
Aplicaciones Científicas De Investigación
CP 55940 has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. This compound has been found to have significant effects on the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. CP 55940 has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and depression.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-17-8-5-15(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFRXZPKSTYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)
![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)

![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)